5,5'-Bipiridina

Descripción general

Descripción

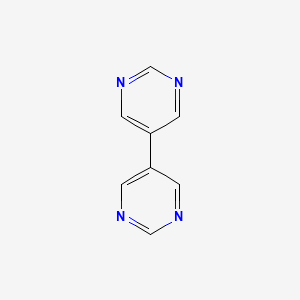

5,5’-Bipyrimidine is a chemical compound with the molecular formula C8H6N4. Its molecular weight is 158.1600 . It is used in various fields such as materials science and in the synthesis of complex molecular topologies .

Synthesis Analysis

The synthesis of 5,5’-Bipyrimidine can be efficiently conducted on a multigram scale from inexpensive starting materials . A scalable synthesis of 5,5’-dibromo-2,2’-bipyridine and its stepwise functionalization via Stille couplings has been reported . The synthesis takes 4-5 days: 1 day to prepare the key intermediate 2,2’-bipyridine dihydrobromide, 3 days for its reaction with bromine in a steel bomb reaction vessel, and 8 hours to isolate and purify the final product .Molecular Structure Analysis

The X-ray crystal structure of the coordination network formed between 5,5’-bipyrimidine and copper (I) iodide has been described . The structure is monoclinic with a = 7.3300 (8), b = 9.1834 (11), c = 9.0881 (10) Å, α = γ = 90, β = 92.143 (2) o and space group P 2 1 / c .Chemical Reactions Analysis

The synthesis of 5,5’-dibromo-2,2’-bipyridine and 5-bromo-2,2’-bipyridine, useful intermediates for elaboration into more complex ligands through metal-catalyzed coupling reactions, has been reported . The selective stepwise functionalization of 5,5’-dibromo-2,2’-bipyridine by consecutive Stille couplings is illustrated and documented in detail .Physical And Chemical Properties Analysis

5,5’-Bipyrimidine has a molecular weight of 158.1600 . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Química de coordinación y formación de redes

5,5'-Bipiridina: se utiliza en la química de coordinación para formar redes complejas con metales. Un ejemplo notable es su interacción con yoduro de cobre (I), que da como resultado una red de coordinación tridimensional . Esta red tiene aplicaciones potenciales en el desarrollo de nuevos materiales con propiedades únicas, como la catálisis o el intercambio iónico.

Fotocatálisis y conversión de energía

En el campo de la conversión de energía, los derivados de This compound se sintetizan para su uso en procesos fotocatalíticos. Están involucrados en la fotoevolución de hidrógeno a partir de medios acuosos, lo que muestra promesa para soluciones de energía sostenibles .

Electrónica orgánica y materiales de transporte de huecos

El compuesto sirve como una estructura central para la síntesis de materiales de transporte de huecos (HTM) en la electrónica orgánica, particularmente en células solares de perovskita . Estos materiales facilitan el movimiento de los portadores de carga positivos y son cruciales para la eficiencia de los dispositivos solares.

Ciencia de materiales y síntesis de materiales funcionales

En la ciencia de materiales, This compound es un intermediario clave para la creación de materiales funcionales. Sus derivados se utilizan en la síntesis de estructuras moleculares complejas, que tienen aplicaciones que van desde el biodiagnóstico hasta la fotovoltaica y los diodos emisores de luz orgánica (OLED) .

Protección UV ambiental

La investigación ha explorado el papel de las secuencias de bipiridina en los genomas como una estrategia fotoprotectora contra la radiación UV ambiental. El alto contenido de G + C y la consiguiente firma de bipiridina en ciertas arqueas reducen la fotorreactividad genómica, contribuyendo a la resistencia a los rayos UV .

Métodos analíticos y detección

This compound: -los marcos están desarrollados para la detección de fluorescencia de iones metálicos como el cobalto (II) a niveles nanomolares. Estos marcos se pueden utilizar en varios métodos analíticos para detectar y cuantificar cantidades traza de metales en muestras ambientales .

Safety and Hazards

Direcciones Futuras

5,5’-Bipyrimidine has been used for the self-assembly of a transition metal coordination polymer, resulting in the formation of a nickel (II) compound . It has also been used in the construction of highly functionalized bipyrimidine derivatives . The 5,5’-disubstituted-2,2’-bipyridine motif has excellent coordination properties and is a versatile building block for the synthesis of functional materials .

Mecanismo De Acción

Target of Action

5,5’-Bipyrimidine is a complex molecule with a variety of potential targets. It’s important to note that the targets of a compound can vary depending on its specific structure and the environment in which it is present .

Mode of Action

It’s known that bipyrimidine compounds can interact with various biological targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the structure and function of the target molecules, potentially affecting various biological processes .

Biochemical Pathways

It’s known that bipyrimidine compounds can be involved in various biochemical processes, such as dna damage and repair . For example, UV radiation can induce the formation of bipyrimidine photoproducts in DNA, leading to DNA damage

Pharmacokinetics

The bioavailability of a compound depends on these ADME properties, which can be influenced by various factors such as the compound’s chemical structure, the route of administration, and the individual’s physiological conditions .

Result of Action

It’s known that bipyrimidine compounds can have various effects at the molecular and cellular level, such as inducing dna damage and affecting cellular signaling pathways

Action Environment

The action, efficacy, and stability of 5,5’-Bipyrimidine can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interactions with its targets . Additionally, the presence of other molecules can also influence the compound’s action, as they can compete with the compound for the same targets or alter the compound’s structure and properties .

Propiedades

IUPAC Name |

5-pyrimidin-5-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-7(2-10-5-9-1)8-3-11-6-12-4-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRJZUWFXMJYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205160 | |

| Record name | 5,5'-Bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56598-46-0 | |

| Record name | 5,5'-Bipyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056598460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,5'-Bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{(E)-[(4-methylphenyl)imino]methyl}phenol](/img/structure/B1594976.png)

![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)